molecular formula C8H7BrN2S B2567905 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole CAS No. 1025026-54-3

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole

Cat. No.: B2567905
CAS No.: 1025026-54-3
M. Wt: 243.12
InChI Key: SGPQHJVFILPYRV-UHFFFAOYSA-N
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Description

3-(3-Bromothiophen-2-yl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a brominated thiophene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the Ullmann coupling reaction, where 3-bromothiophene is synthesized from thieno[3,2-b]thiophene using copper-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromothiophen-2-yl)-5-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can yield a variety of substituted thiophenes with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-bromothiophen-2-yl)-5-methyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-5-4-7(11-10-5)8-6(9)2-3-12-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPQHJVFILPYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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